3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C16H11N3O2S and its molecular weight is 309.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Properties
Synthesis of Thiopyrimidine-Glucuronide Compounds : A study by Wanare (2022) details the synthesis of thiopyrimidine derivatives, a process that includes the formation of a dihydropyrimidine skeleton and installation of a pyrimidine ring with an amino group, showcasing the compound's role in the development of novel organic compounds (Wanare, 2022).
Crystal Structure Analysis : In research by Zhang, Liu, and Chen (2009), the crystal structure of a related benzofuro[3,2-d]pyrimidin-4(3H)-one compound is analyzed, highlighting its planar structure and hydrogen-bonding interactions, which are crucial for understanding the molecular behavior and potential applications (Zhang, Liu, & Chen, 2009).
Molecular Synthesis Methods : Bhat et al. (2014) synthesized a series of pyrimidine derivatives, demonstrating the versatility of such compounds in molecular synthesis and the potential for a range of applications in scientific research (Bhat, Kumar, Nisar, & Kumar, 2014).
Biological and Pharmacological Applications
Antimicrobial Activity : Patel et al. (2012) conducted a study on the synthesis of coumarin derivatives incorporating a benzofuro[3,2-b]pyridin moiety, which were screened for antimicrobial activity, demonstrating the potential of these compounds in medicinal chemistry (Patel, Patel, Patel, & Brahmbhatt, 2012).
Herbicidal Activity : A study by Huazheng (2011) on 2-(phenylsulfonylamino)pyrimidine derivatives showcased their herbicidal activities, indicating the potential for agricultural applications (Huazheng, 2011).
Photophysical Properties
- Luminescent Properties : Research by Srivastava et al. (2017) on pyridyl substituted benzamides, related to the compound , revealed luminescent properties in solution and solid state, suggesting applications in materials science and photophysical research (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).
Mechanism of Action
Target of Action
The compound, also known as 3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one, primarily targets Bruton’s tyrosine kinase (BTK) and Phosphoinositide 3-kinase delta (PI3Kδ) . Both BTK and PI3Kδ play crucial roles in the progression of leukemia .
Mode of Action
The compound interacts with its targets, BTK and PI3Kδ, by inhibiting their activity . This inhibition blocks the signaling pathways associated with these targets, thereby preventing the proliferation of leukemia cells .
Biochemical Pathways
The compound affects the BTK and PI3K signaling pathways . By inhibiting BTK and PI3Kδ, the compound disrupts the signaling pathways that promote cell proliferation and survival. This leads to a decrease in the proliferation of leukemia cells .
Pharmacokinetics
The compound’s potent inhibitory activity against btk and pi3kδ suggests that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of BTK and PI3Kδ, disruption of associated signaling pathways, and reduction in leukemia cell proliferation .
Action Environment
Properties
IUPAC Name |
3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c20-15-14-13(11-6-1-2-7-12(11)21-14)18-16(22)19(15)9-10-5-3-4-8-17-10/h1-8H,9H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDTWFLHZWCMTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=S)N3)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.